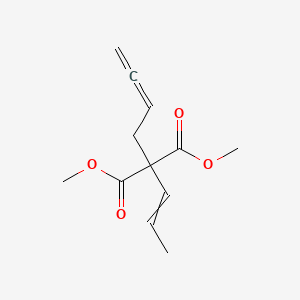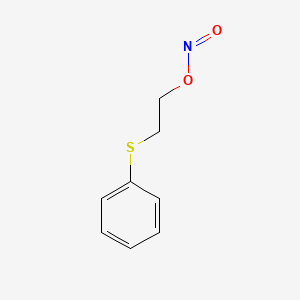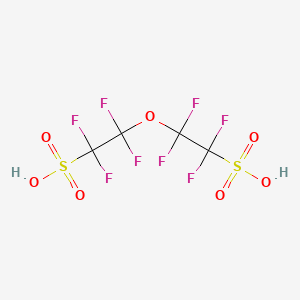![molecular formula C26H28N2S2 B14311951 2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline CAS No. 111181-05-6](/img/structure/B14311951.png)
2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected via a disulfide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline typically involves the reaction of quinoline derivatives with disulfide-containing reagents. One common method involves the use of 2-methylpropane-1,2-diol as a starting material, which undergoes a series of reactions to introduce the disulfide bridge and quinoline rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridge can undergo redox reactions, influencing the activity of redox-sensitive proteins. The quinoline rings can interact with nucleic acids or proteins, modulating their function and activity.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(2-methylpropanal): Similar in structure but lacks the quinoline rings.
2,2’-Disulfanediylbis(6-phenylquinoline): Contains phenyl-substituted quinoline rings.
Uniqueness
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is unique due to the combination of the disulfide bridge and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
111181-05-6 |
|---|---|
分子式 |
C26H28N2S2 |
分子量 |
432.6 g/mol |
IUPAC名 |
2-[2-methyl-1-[(2-methyl-2-quinolin-2-ylpropyl)disulfanyl]propan-2-yl]quinoline |
InChI |
InChI=1S/C26H28N2S2/c1-25(2,23-15-13-19-9-5-7-11-21(19)27-23)17-29-30-18-26(3,4)24-16-14-20-10-6-8-12-22(20)28-24/h5-16H,17-18H2,1-4H3 |
InChIキー |
USTQCKOVKKPSKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSSCC(C)(C)C1=NC2=CC=CC=C2C=C1)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)


![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)



![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)



![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)

